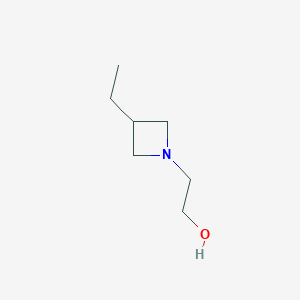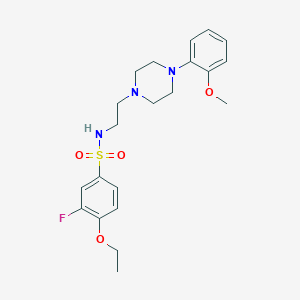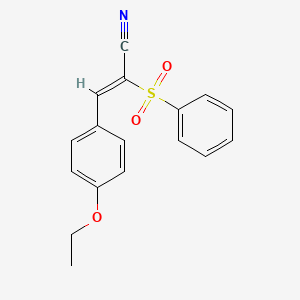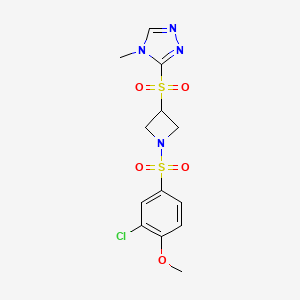
2-(3-Ethylazetidin-1-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(3-Ethylazetidin-1-yl)ethan-1-ol”, also known by its chemical name, AZE, is a synthetic organic compound . It belongs to the class of azetidinols. The CAS Number of this compound is 1567108-29-5 .
Molecular Structure Analysis
The molecular formula of “2-(3-Ethylazetidin-1-yl)ethan-1-ol” is C7H15NO . Its molecular weight is 129.2 . The Inchi Code of this compound is 1S/C7H15NO/c1-2-7-5-8(6-7)3-4-9/h7,9H,2-6H2,1H3 .Physical And Chemical Properties Analysis
“2-(3-Ethylazetidin-1-yl)ethan-1-ol” is a liquid at room temperature . The storage temperature for this compound is -10°C .Aplicaciones Científicas De Investigación
Enantiospecific Synthesis
The enantiospecific synthesis of 4-alkoxyazetidin-2-ones involves the thermolysis of N-unsubstituted 4-alkylsulphinyl- and 4-benzothiazolylthio-azetidin-2-ones in the presence of alcohols. This process is guided by the stereochemistry at position-3, leading to a trans relationship between substituents and resulting in stereospecific compounds. Such synthetic strategies are crucial in developing enantiomerically pure compounds for pharmaceutical applications (Bachi & Gross, 1983).
Antiviral Research
Research into novel thiadiazole molecules containing 1,2,3-triazole moiety demonstrates the potential of such compounds against COVID-19's main protease. This study highlights the significance of structural variations for enhancing antiviral activity, showcasing the broader applicability of related chemical scaffolds in developing treatments for infectious diseases (Rashdan et al., 2021).
Antimicrobial and Antifungal Activity
The synthesis of novel substituted 6-fluorobenzo[d]thiazole amides and their testing against various bacterial and fungal strains illustrate the role of such compounds in addressing resistance to conventional antibiotics. This research underscores the importance of chemical modification for discovering more potent and selective antimicrobial agents (Pejchal et al., 2015).
Zinc(II) Complexes with Uncommon Derivatives
Studies on zinc(II) complexes involving aminal and hemiaminal ether derivatives reveal insights into their structure, phosphatase activity, and theoretical aspects of ligand and complex formation. Such research is vital for understanding the coordination chemistry of zinc and its implications in biological systems (Purkait et al., 2018).
Mecanismo De Acción
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Propiedades
IUPAC Name |
2-(3-ethylazetidin-1-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-2-7-5-8(6-7)3-4-9/h7,9H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVKZYHPAPWKSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(C1)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Ethylazetidin-1-yl)ethan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorobenzyl)-2-[5-(3,5-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2682781.png)
![8-((3-Chloro-4-methylphenyl)sulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2682782.png)






![7-(4-isopropylphenyl)-N-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2682791.png)

![2-[2-(Methylamino)ethyl]benzoic acid;hydrobromide](/img/structure/B2682795.png)
![methyl 4-{[2-(4-chlorophenyl)-6-oxo-1(6H)-pyridinyl]methyl}benzenecarboxylate](/img/structure/B2682796.png)

![5-(Furan-2-yl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2682799.png)